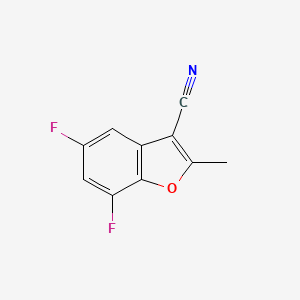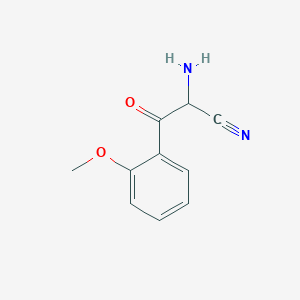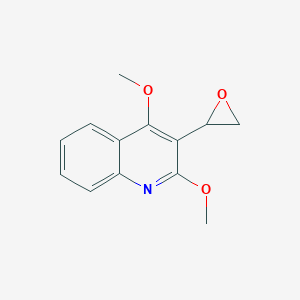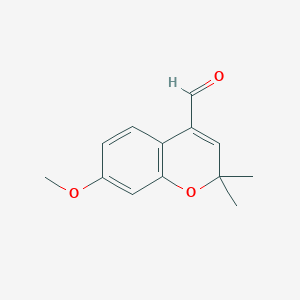![molecular formula C53H36 B14229275 2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] CAS No. 827337-25-7](/img/structure/B14229275.png)
2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which is substituted at the 2 and 7 positions with 2,2-diphenylethenyl groups. The presence of these substituents imparts distinct photophysical and electrochemical properties to the molecule, making it a valuable material in organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 9,9’-spirobi[fluorene], is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., chlorine gas).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halogen, or other substituted derivatives.
Applications De Recherche Scientifique
2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: Used as an emitting material in organic light-emitting diodes (OLEDs) due to its high luminescence and stability.
Photovoltaics: Employed in organic photovoltaic cells as a donor material, contributing to efficient charge transport and light absorption.
Sensors: Utilized in the development of chemical sensors for detecting various analytes based on its photophysical properties.
Biological Imaging: Applied in fluorescence imaging techniques for visualizing biological processes at the cellular level.
Mécanisme D'action
The mechanism of action of 2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is primarily based on its ability to interact with light and generate excited states. Upon absorption of photons, the compound undergoes electronic transitions, leading to the emission of light (fluorescence). This property is exploited in OLEDs and imaging applications. The molecular targets and pathways involved include the interaction with specific wavelengths of light and the subsequent energy transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Another compound with similar structural features and applications in organic electronics and photonics.
9,9’-Spirobi[fluorene] Derivatives: Various derivatives of spirobi[fluorene] with different substituents at the 2 and 7 positions, exhibiting similar photophysical properties.
Uniqueness
2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its high luminescence efficiency, stability, and versatility in chemical modifications make it a valuable material for advanced applications in organic electronics and photonics.
Propriétés
Numéro CAS |
827337-25-7 |
|---|---|
Formule moléculaire |
C53H36 |
Poids moléculaire |
672.8 g/mol |
Nom IUPAC |
2',7'-bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C53H36/c1-5-17-39(18-6-1)47(40-19-7-2-8-20-40)33-37-29-31-45-46-32-30-38(34-48(41-21-9-3-10-22-41)42-23-11-4-12-24-42)36-52(46)53(51(45)35-37)49-27-15-13-25-43(49)44-26-14-16-28-50(44)53/h1-36H |
Clé InChI |
XOODEUDULJJRSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)C=C(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)
![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)

![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)




![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)

![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
